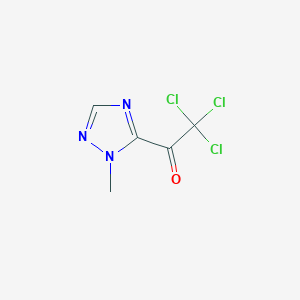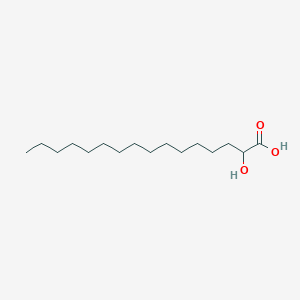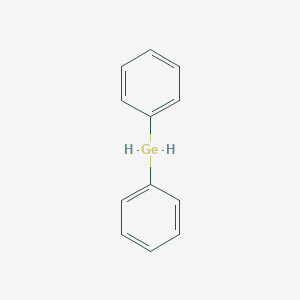
Diphénylgermane
Vue d'ensemble
Description
Diphenylgermanium compounds are a class of organogermanium compounds that contain a germanium atom covalently bonded to two phenyl groups. These compounds often serve as intermediates in the synthesis of more complex germanium-containing molecules and can exhibit interesting chemical and physical properties due to the presence of the germanium atom.
Synthesis Analysis
The synthesis of diphenylgermanium derivatives can be achieved through various methods. For instance, diphenylgermanium dichloride can react with sodium furfuryl carboxylate to produce phenylgermanium derivatives of furfuryl carboxylic acid . Additionally, diphenylgermanium chloride can be used to synthesize new diphenylgermanium heterocyclic carboxylates by reacting with sodium heterocyclic carboxylates .
Molecular Structure Analysis
The molecular structure of diphenylgermanium compounds can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of triphenylgermanium 2-furan-carboxylate, a derivative of diphenylgermanium, was determined to be monoclinic with a distorted tetrahedral geometry around the germanium atom . Similarly, the solid-state molecular structures of triphenylgermanium diorganophosphinodithioates were found to be monomeric with a slightly distorted tetrahedral coordination geometry at the germanium atom .
Chemical Reactions Analysis
Diphenylgermanium compounds can participate in various chemical reactions. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, although not a direct diphenylgermanium compound, is a reactive condensing agent derived from diphenyl phosphorochloridate and can be used for the synthesis of amides, esters, peptides, and β-lactams . This illustrates the reactivity of diphenylgermanium-related compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylgermanium compounds can be characterized using various spectroscopic methods. For example, the IR, MS, and multinuclear NMR spectroscopy were used to characterize triphenylgermanium diorganophosphinodithioates . Diphenylgermanium oxide exists in different phases, such as trimeric, tetrameric, and polymeric forms, with their transitions investigated by thermal analysis, mass spectra, and NMR spectra . The antitumor activity of diphenylgermanium heterocyclic carboxylates was also evaluated, showing higher activity in vitro against several human tumor cell lines compared to cisplatin or triphenylgermanium chloride .
Applications De Recherche Scientifique
Polymérisation par hydrogermylation
Le diphénylgermane est utilisé dans la polymérisation par hydrogermylation avec des diynes aliphatiques et aromatiques. Ce processus est catalysé par des complexes de palladium et conduit à la formation de nouveaux polymères germylène-divinylène. Ces polymères sont synthétisés avec des rendements élevés et présentent des applications potentielles en science des matériaux en raison de leurs propriétés uniques .
Analyse de la chimie à haut champ
Une autre application implique l'étude de la chimie à haut champ du this compound près de l'interface pointe-échantillon pendant la microscopie à sonde locale. Cette recherche fournit des informations sur les réactions se produisant sous des champs électriques élevés, ce qui est crucial pour la compréhension et le développement de matériaux et de dispositifs à l'échelle nanométrique .
Initiation de la polymérisation anionique
Le this compound peut également initier la polymérisation anionique lorsqu'il est utilisé avec des trialkylborohydrures de sodium. Ce processus est sélectif pour l'hydrogermylation des alcènes aromatiques, conduisant à des produits β-germyl. La haute sélectivité et l'efficacité de cette réaction la rendent précieuse pour la synthèse de polymères contenant du germanium avec des caractéristiques structurales spécifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Diphenylgermane, also known as Diphenylgermanium, is a compound that has been used in the creation of polymer networks . The primary targets of Diphenylgermane are multifunctional olefins, with which it polymerizes to create a polymer network possessing pendant Ge–H functional groups within the material .
Mode of Action
Diphenylgermane interacts with its targets through a process known as hydrogermylation . This process involves the addition of Ge–H bonds to olefins in a 1:1 fashion according to a step-growth, radical mediated process . This is similar to thiol–ene and phosphane–ene systems .
Biochemical Pathways
The biochemical pathways affected by Diphenylgermane involve the creation of polymer networks. The unreacted Ge–H functionality within the polymer network provides a latent handle to perform onwards chemistry, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Pharmacokinetics
Its molecular weight is 228864 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Diphenylgermane’s action is the creation of a polymer network possessing pendant Ge–H functional groups . These groups can be used for further chemical reactions, including bond activation, thiolation, and solid-supported germane–ene chemistry .
Action Environment
The action of Diphenylgermane can be influenced by various environmental factors. For instance, the efficiency of the hydrogermylation process can be affected by the presence of a small amount of initiator and mild conditions
Propriétés
InChI |
InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVGKSMZIOFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168299 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1675-58-7 | |
| Record name | Diphenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






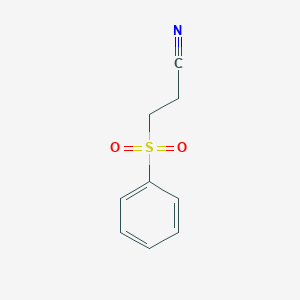


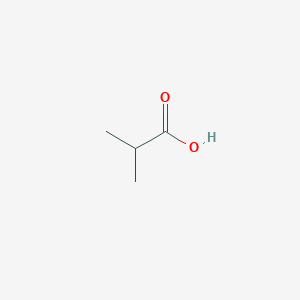

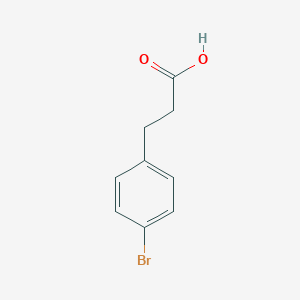
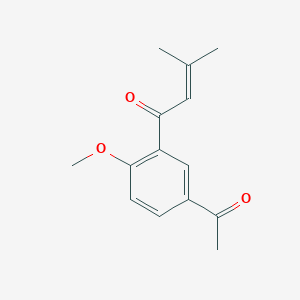

amine hydrochloride](/img/structure/B155508.png)
